9-Bromo-9-decenenitrile
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Description
9-Bromo-9-decenenitrile is a useful research compound. Its molecular formula is C10H16BrN and its molecular weight is 230.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Natural Products
9-Bromo-9-decenenitrile serves as a versatile building block in the synthesis of complex natural products through the utilization of olefin templates in queued chemical transformations. For example, it has been used in the fully convergent and modular synthesis of cis and trans bupleurynol, demonstrating the efficiency of palladium-catalyzed cross-coupling reactions. This approach significantly reduces the number of steps required by eliminating the need for protecting group chemistry, showcasing the compound's utility in streamlining synthetic routes to natural products (Ghasemi, Antunes, & Organ, 2004).
Nucleoside Modification
In the field of nucleic acid chemistry, this compound derivatives have been employed in the modification of nucleosides, such as in the nonaqueous diazotization of aminopurine derivatives. This method allows for the convenient access to halogenated purine nucleosides and deoxynucleosides, which are crucial for studying DNA and RNA interactions and modifications (Francom & Robins, 2003).
Advanced Material Synthesis
This compound also finds application in the synthesis of novel materials with unique electronic and structural properties. For instance, a novel dicyanoheptafulvene derivative with potential for π-conjugation, despite its nonplanar structure, was synthesized using a bromomalononitrile reaction. This work highlights the role of this compound derivatives in developing materials with promising electronic features (Thanh, Miyatake, Kainuma, Kuroda, & Oda, 2006).
Environmental Studies
In environmental science, derivatives of this compound, such as bromoxynil, are studied for their degradation and isotope fractionation effects under various conditions. Compound-specific isotope analysis (CSIA) offers insights into the environmental fate of such compounds, aiding in the understanding of their degradation pathways and the impact of environmental conditions on these processes (Knossow, Siebner, & Bernstein, 2020).
Properties
IUPAC Name |
9-bromodec-9-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN/c1-10(11)8-6-4-2-3-5-7-9-12/h1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVKLLABQABUHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313783 |
Source
|
Record name | 9-Bromo-9-decenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-76-6 |
Source
|
Record name | 9-Bromo-9-decenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromo-9-decenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.